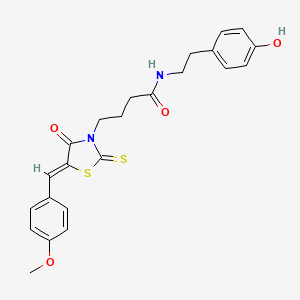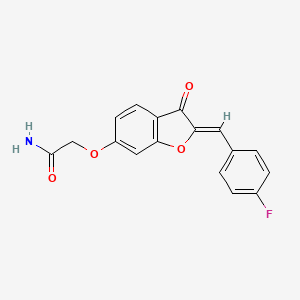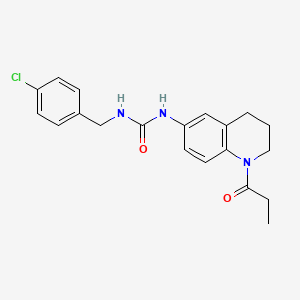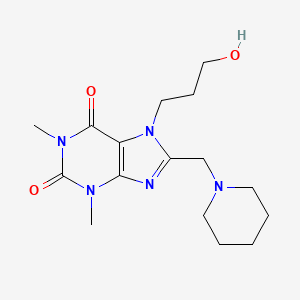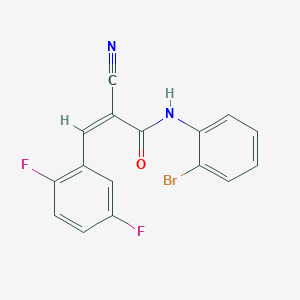
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, commonly known as BDF-520, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease. In
Wirkmechanismus
BDF-520 works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease. Specifically, BDF-520 inhibits the activity of the protein kinase CK2, which is overexpressed in cancer cells and is involved in the development of Alzheimer's disease. By inhibiting CK2, BDF-520 can prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemische Und Physiologische Effekte
BDF-520 has been shown to have a number of biochemical and physiological effects. In cancer cells, BDF-520 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDF-520 can protect neurons from damage and prevent the formation of beta-amyloid plaques, which are characteristic of the disease. BDF-520 has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDF-520 is its specificity. BDF-520 selectively inhibits the activity of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and Alzheimer's disease. However, one of the limitations of BDF-520 is its toxicity. BDF-520 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BDF-520. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the study of the combination of BDF-520 with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of BDF-520 in other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the study of the mechanisms of action of BDF-520 and its effects on other pathways and proteins should be further investigated.
Synthesemethoden
The synthesis of BDF-520 is a complex process that involves several steps. The first step is the synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, which is then converted to BDF-520 through a series of chemical reactions. The synthesis of BDF-520 requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
BDF-520 has been extensively studied in scientific research and has shown potential in the treatment of various diseases. Studies have shown that BDF-520 has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and can help in the treatment of Alzheimer's disease. BDF-520 has also been studied for its potential in the treatment of other diseases, including diabetes and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O/c17-13-3-1-2-4-15(13)21-16(22)11(9-20)7-10-8-12(18)5-6-14(10)19/h1-8H,(H,21,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPUIPBLZPTPG-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

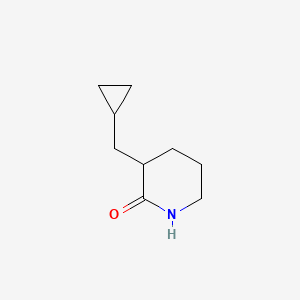
![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
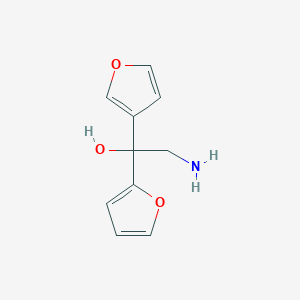
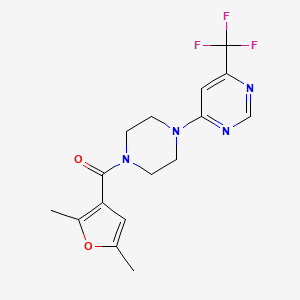
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
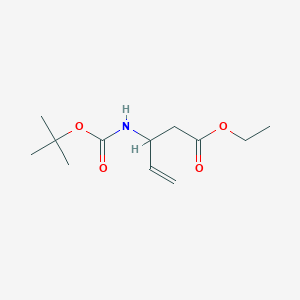
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
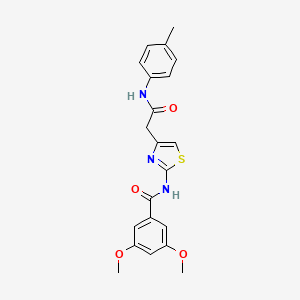
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
